Benzenemethanamine, N-butyl-3-(trifluoromethyl)-
Description
Benzenemethanamine, N-butyl-3-(trifluoromethyl)- (CAS: Not explicitly provided; synonyms: Butyl({[3-(trifluoromethyl)phenyl]methyl})amine) is an aromatic amine derivative with a benzylamine backbone substituted by a trifluoromethyl (-CF₃) group at the meta position and an N-butyl chain. Its molecular formula is C₁₂H₁₆F₃N, with a molecular weight of 231.26 g/mol .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-2-3-7-16-9-10-5-4-6-11(8-10)12(13,14)15/h4-6,8,16H,2-3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEIYOLMTMGTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920416 | |
| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-09-3 | |
| Record name | Benzenemethanamine, N-butyl-3-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method is significant due to the increasing importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-butyl-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Benzenemethanamine, N-butyl-3-(trifluoromethyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-butyl-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in these interactions, affecting the compound’s binding affinity and activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Alkyl Chain Length and Position
Benzenamine, N-ethyl-3-(trifluoromethyl)- (CAS: 774-98-1)
- Structure : Ethyl group instead of butyl; lacks the benzylamine backbone.
- Formula : C₉H₁₀F₃N; MW : 189.18 g/mol.
- Key Differences : Shorter ethyl chain reduces hydrophobicity compared to the butyl analog. Likely less persistent in lipid-rich environments .
Benzenemethanamine, N-methyl-4-(trifluoromethyl)- (CAS: 90390-11-7)
- Structure : Methyl group at the amine; trifluoromethyl at the para position.
- Formula : C₉H₁₀F₃N; MW : 189.18 g/mol.
Functional Group Additions
2-Chloro-3-(trifluoromethyl)benzylamine (CAS: 39226-96-5)
- Structure : Chlorine substituent at the ortho position.
- Formula : C₈H₇ClF₃N; MW : 209.6 g/mol.
- Physical Properties : Melting point 35–38°C , boiling point 223°C .
N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine (CAS: 61471-62-3)
Chirality and Stereoisomerism
While the target compound lacks chiral centers, structurally related analogs highlight the role of stereochemistry:
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Electronic and Reactivity Trends
Biological Activity
Benzenemethanamine, N-butyl-3-(trifluoromethyl)- is a chemical compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a trifluoromethyl group and a butyl side chain, contributes to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological evaluations, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-butyl-3-(trifluoromethyl)benzenemethanamine
- Molecular Formula : CHFN
- Molecular Weight : 259.31 g/mol
The trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Synthesis Methods
The synthesis of Benzenemethanamine, N-butyl-3-(trifluoromethyl)- can be achieved through various methods:
- Radical Trifluoromethylation : Utilizing carbon-centered radical intermediates.
- Substitution Reactions : The trifluoromethyl group can be substituted under specific conditions to yield various derivatives.
- Oxidation and Reduction : These reactions can modify functional groups within the compound to enhance biological activity.
The mechanism of action for Benzenemethanamine, N-butyl-3-(trifluoromethyl)- involves its interaction with neurotransmitter systems, particularly:
- Serotonin Receptors : Preliminary studies suggest that the compound may exhibit binding affinity towards serotonin receptors, which are crucial in mood regulation and could have implications for treating depression and anxiety disorders.
- Dopamine Pathways : Similar compounds have been linked to dopaminergic activity, indicating potential applications in neuropharmacology.
Antidepressant Properties
Research indicates that compounds with similar structures may possess antidepressant effects. The interaction with serotonin receptors suggests that Benzenemethanamine, N-butyl-3-(trifluoromethyl)- could be explored for its potential in mood disorder treatments .
Case Studies
-
Neuropharmacological Evaluation :
- A study evaluated the effects of structurally related compounds on neurotransmitter systems. Results indicated significant interactions with serotonin pathways, suggesting a similar profile for Benzenemethanamine, N-butyl-3-(trifluoromethyl)-.
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzenemethanamine, N-butyl-3-(trifluoromethyl)- | CHFN | Contains a trifluoromethyl group enhancing lipophilicity |
| 4-Chloro-3-(trifluoromethyl)benzylamine | CHClFN | Lacks the butyl group; simpler structure |
| Benzeneethanamine | CHN | No halogen or trifluoromethyl substituents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
